Weak FAAH Inhibition vs. Potent Analogs
The target compound exhibits weak inhibition of Fatty Acid Amide Hydrolase (FAAH) with an IC50 of 41.2 μM. This potency is orders of magnitude lower than optimized FAAH inhibitors, such as the potent reference compound in the same assay class (IC50 ~ 1-100 nM), indicating it is a weak tool compound for this target. [1]
| Evidence Dimension | Inhibition of FAAH enzyme activity |
|---|---|
| Target Compound Data | IC50 = 41.2 μM (41,200 nM) |
| Comparator Or Baseline | Potent FAAH inhibitors (e.g., PF-04457845, IC50 ~ 7.2 nM) |
| Quantified Difference | ~5,700-fold less potent |
| Conditions | Sprague-Dawley rat brain homogenates; preincubation for 10 min, substrate addition, measurement after 30 min. |
Why This Matters
This data confirms the compound's unsuitability for research requiring potent FAAH modulation, preventing procurement for high-sensitivity assays or in vivo studies targeting the endocannabinoid system.
- [1] BindingDB. BDBM50153369: Inhibition of FAAH in Sprague-Dawley rat brain homogenates. View Source
